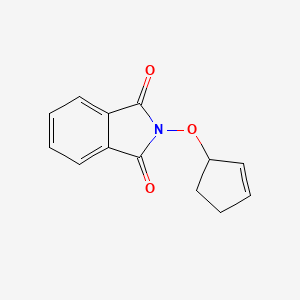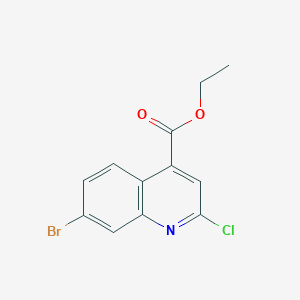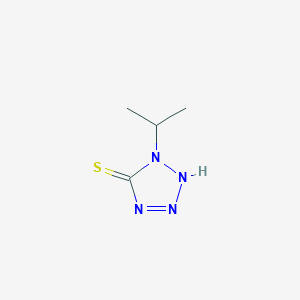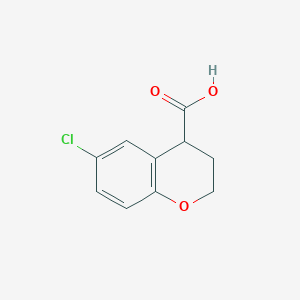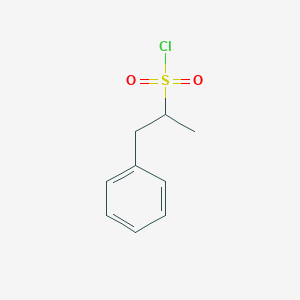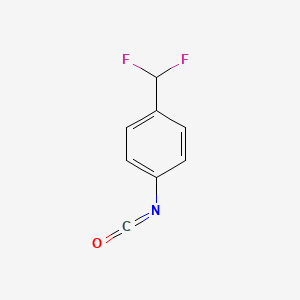
1,2-Dimethylcyclopentene
Overview
Description
1,2-Dimethylcyclopentene is a chemical compound with the molecular formula C7H12 . It has an average mass of 96.170 Da and a monoisotopic mass of 96.093903 Da . The IUPAC name for this compound is 1,2-dimethylcyclopent-1-ene .
Molecular Structure Analysis
The molecular structure of 1,2-Dimethylcyclopentene includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 19 bonds. There are 7 non-H bonds, 1 multiple bond, 1 double bond, and 1 five-membered ring .Scientific Research Applications
Stereochemistry and Hydroboration
1,2-Dimethylcyclopentene has been studied for its stereochemical behavior in hydroboration reactions. Research by Field and Gallagher (1986) shows that hydroboration of 1,2-dimethylcyclopentene with BH3·THF leads to stereospecific boron migration into the cyclopentane ring at low temperatures, with subsequent isomerization occurring at higher temperatures (Field & Gallagher, 1986).
Catalytic Reactions and Isomerization
Touroude, Hilaire, and Gault (1974) conducted studies on the isomerization and exchange of dimethylcyclopentenes using palladium films. Their findings indicate that isomerization of these compounds occurs in the presence of perdeuteropropene, suggesting the involvement of direct hydrogen intramolecular shift mechanisms (Touroude, Hilaire, & Gault, 1974).
Cycloisomerization Studies
Goj and Widenhoefer (2001) investigated the cycloisomerization of dimethyl diallylmalonate catalyzed by a palladium phenanthroline complex. This study contributes to understanding the mechanisms involving 1,2-dimethylcyclopentene derivatives in cycloisomerization processes (Goj & Widenhoefer, 2001).
Spectroscopic Analysis
Durig, Shing, Bucy, and Wurrey (1978) performed spectroscopic analysis of 1,2-dimethylcyclopentene. Their research focused on the vibrational modes and internal rotation barriers of the molecule, providing insights into its structural and dynamic properties (Durig et al., 1978).
Hydrogenation and Isomerization Studies
Siegel, Thomas, and Holt (1965) explored the stereochemistry and mechanisms of catalytic hydrogenation of cycloalkenes, including 1,2-dimethylcyclopentene. Their work sheds light on isomerization routes and the formation of various cycloalkanes (Siegel, Thomas, & Holt, 1965).
properties
IUPAC Name |
1,2-dimethylcyclopentene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-6-4-3-5-7(6)2/h3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZWLAZADBEDQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50227306 | |
| Record name | 1,2-Dimethylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethylcyclopentene | |
CAS RN |
765-47-9 | |
| Record name | 1,2-Dimethylcyclopentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=765-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dimethylcyclopentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dimethylcyclopentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50227306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dimethylcyclopentene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2-Dimethylcyclopentene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW29Q26UZN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical products formed when 1,2-dimethylcyclopentene reacts with ozone in a gaseous environment?
A1: The gas-phase reaction of 1,2-dimethylcyclopentene with ozone yields a complex product mixture. Surprisingly, the corresponding ozonide, dimethylcyclopentene ozonide, is formed in low yield. [] The major product is 2,6-heptanedione, resulting from an unusual oxidative ring-opening. [] Additionally, nine other “abnormal” ozonolysis products, formed by oxidative cleavage of carbon-carbon single bonds, are observed. [] This highlights the complex reactivity of 1,2-dimethylcyclopentene in oxidative conditions.
Q2: Can 1,2-dimethylcyclopentene be used as a building block for synthesizing more complex molecules?
A2: Yes, 1,2-dimethylcyclopentene can act as a dienophile in [4+2] cycloaddition reactions. For example, reacting it with m-tolylthiomethyl chloride in the presence of a Lewis acid produces a cycloadduct. [] This adduct can be further desulfurized to yield (±)-cuparene, a naturally occurring sesquiterpene. []
Q3: Are there any studies investigating the photophysical interactions of 1,2-dimethylcyclopentene?
A4: Yes, research has explored the quenching effect of 1,2-dimethylcyclopentene on the excited state of α-cyanonaphthalene in slightly polar solvents. [, ] These studies provide insights into the exciplex formation and energy transfer processes involving 1,2-dimethylcyclopentene.
Q4: What spectroscopic techniques have been used to characterize the structure of 1,2-dimethylcyclopentene?
A5: Vibrational and electronic properties of 1,2-dimethylcyclopentene have been investigated using spectroscopic techniques. [] These studies contribute to our understanding of the molecule's structure and its behavior in different energy states.
Q5: Has the stereochemistry of reactions involving 1,2-dimethylcyclopentene been investigated?
A6: Yes, the stereochemistry of hydrogen halide addition to 1,2-dimethylcyclopentene has been studied. [] Understanding the stereochemical outcome of such reactions is crucial for predicting product formation and designing stereoselective synthetic methods.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Butynal, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3386792.png)
![4-[3-(Trifluoromethyl)phenyl]butan-1-ol](/img/structure/B3386795.png)
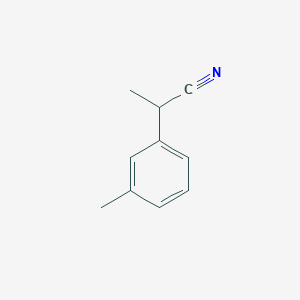
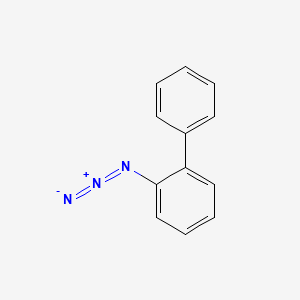
![2-[(Cyclohex-2-en-1-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B3386809.png)
